2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWRWZBKIHJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185575 | |
| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-25-0 | |
| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
-
Starting Material Preparation :
The synthesis begins with 3-chloro-1-fluoro-2-(protected hydroxymethyl)benzene, where the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to enhance directing capabilities and prevent side reactions. The TBS group directs lithiation to the para position (relative to the protected hydroxymethyl). -
Lithiation :
Treatment with n-butyllithium (n-BuLi, 2.5 equiv) in tetrahydrofuran (THF) at −78°C generates a stable aryllithium intermediate. Kinetic control ensures selectivity for the para position, avoiding competing meta or ortho lithiation pathways. -
Boronation :
Quenching the lithiated species with trimethyl borate (B(OMe)₃, 3.0 equiv) at −78°C produces the corresponding boronate ester. Hydrolysis with 6 M HCl yields the crude boronic acid.
Isolation and Purification
The patented workup protocol involves:
-
Solvent Partitioning : Diluting the reaction mixture with acetonitrile (MeCN) and saturating with NaCl to separate the organic (MeCN) and aqueous layers.
-
Acidification : Adjusting the aqueous layer to pH 2–3 with HCl precipitates impurities while retaining the boronic acid in the organic phase.
-
Crystallization : Evaporating MeCN under reduced pressure yields a white solid, which is vacuum-dried (≥98% purity by HPLC).
Table 1 : Key Parameters for Lithiation/Borylation Method
| Parameter | Value/Condition |
|---|---|
| Temperature | −78°C (lithiation) |
| Solvent | THF/MeCN (9:1 v/v) |
| n-BuLi Equiv | 2.5 |
| B(OMe)₃ Equiv | 3.0 |
| Isolated Yield | 80–90% |
| Purity (HPLC) | ≥98% |
Palladium-Catalyzed Miyaura Borylation
Miyaura borylation offers an alternative route using aryl halide precursors, leveraging palladium catalysis for boronic acid installation.
Substrate Design and Catalysis
-
Precursor Synthesis :
4-Bromo-2-chloro-3-fluoro-(hydroxymethyl)benzene serves as the substrate. The hydroxymethyl group is protected as a methoxymethyl (MOM) ether to prevent Pd catalyst poisoning. -
Catalytic System :
A mixture of Pd(dba)₂ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in dioxane at 80°C facilitates the coupling. The reaction completes in 12 hours, yielding the pinacol boronate ester. -
Deprotection and Hydrolysis :
Acidic hydrolysis (1 M HCl, 60°C) removes the MOM protecting group and converts the boronate ester to the boronic acid. Neutralization with NaHCO₃ followed by extraction with ethyl acetate isolates the product.
Table 2 : Miyaura Borylation Reaction Conditions
| Parameter | Value/Condition |
|---|---|
| Catalyst | Pd(dba)₂/dppf |
| Solvent | Dioxane |
| Temperature | 80°C |
| Time | 12 hours |
| Isolated Yield | 65–75% |
| Purity (HPLC) | ≥95% |
Hydroxymethyl Group Protection Strategies
The hydroxymethyl group’s reactivity necessitates protection during synthesis to avoid undesired side reactions.
Common Protecting Groups
-
Silyl Ethers (TBS) :
-
Methoxymethyl (MOM) Ether :
Table 3 : Protection/Deprotection Efficiency
| Protecting Group | Deprotection Yield | Compatibility with Borylation |
|---|---|---|
| TBS | 92% | High (stable under lithiation) |
| MOM | 85% | Moderate (acid-sensitive) |
Comparative Analysis of Methods
Table 4 : Method Comparison for this compound Synthesis
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Substitution Reactions: The chlorine and fluorine substituents on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
Boronic acids, including 2-chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, have been studied for their ability to interact with glucose transporters and insulin. Research indicates that boronic acids can stabilize insulin and enhance its efficacy, making them promising candidates for developing antidiabetic medications. A theoretical model demonstrated that derivatives of boronic acids could effectively bind to the active site of insulin, potentially improving its stability and bioactivity in diabetic treatments .
Cancer Therapy
Recent studies have explored the use of boronic acids in targeted cancer therapies. For instance, compounds with a similar structure have been shown to inhibit specific enzymes involved in tumor growth. The ability of boronic acids to form reversible covalent bonds with biomolecules allows them to serve as effective inhibitors in cancer treatment protocols .
Analytical Chemistry
Fluorescent Probes
this compound can function as a fluorescent probe for detecting biological species. Its ability to form complexes with diols makes it suitable for developing sensors that can monitor glucose levels in biological samples. The sensitivity and specificity of these probes make them invaluable tools in clinical diagnostics and biochemical research .
Materials Science
Polymer Chemistry
In polymer science, boronic acids are utilized to synthesize functionalized polymers that can respond to environmental stimuli. The incorporation of this compound into polymer matrices has been shown to enhance the material properties, such as mechanical strength and thermal stability. These materials have potential applications in drug delivery systems and smart materials that respond to changes in pH or temperature .
Case Study 1: Insulin Stabilization
A study conducted on the interaction between insulin and various boronic acids revealed that certain derivatives significantly stabilize the insulin structure, enhancing its functionality in glucose regulation . This finding suggests that compounds like this compound could be developed into effective antidiabetic agents.
Case Study 2: Fluorescent Sensing
Research into the use of boronic acids as fluorescent sensors demonstrated that modifications including hydroxymethyl groups improve the binding affinity for glucose molecules, leading to enhanced detection capabilities . This application showcases the versatility of boronic acids in creating sensitive analytical tools.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid largely depends on its application. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with serine residues. This interaction can inhibit the enzyme’s activity, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key analogs (Table 1):
Table 1 : Structural and electronic comparison of analogs.
Reactivity in Cross-Coupling Reactions
The electron-withdrawing Cl and F substituents in the target compound activate the boronic acid group for Suzuki-Miyaura coupling by stabilizing the transition state through inductive effects. However, steric hindrance from the hydroxymethyl group at position 4 may reduce coupling efficiency compared to analogs like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, which lacks bulky substituents .
Solubility and Toxicity
The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 2,4-Bis(trifluoromethyl)phenylboronic acid . However, the presence of chlorine (a toxic substituent in some contexts) necessitates careful handling, as seen in compounds marked as toxic (劇) in commercial catalogs .
Research Findings and Implications
- Drug Delivery Efficiency: HPAP-modified nanoparticles showed superior bacterial clearance in P. aeruginosa-infected mice compared to free moxifloxacin, highlighting the advantage of ROS-sensitive boronic acid carriers .
- Synthetic Flexibility : The target compound’s hydroxymethyl group allows conjugation with PEG or folic acid for targeted macrophage delivery, a feature absent in simpler analogs like 4-(Hydroxymethyl)phenylboronic acid .
- Limitations : Steric hindrance from the hydroxymethyl group may limit coupling efficiency in some catalytic systems, suggesting a trade-off between functionality and reactivity .
Biological Activity
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Overview of Boronic Acids
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which has significant implications in drug development and biochemical applications. They have been investigated for various therapeutic activities, including anticancer, antibacterial, and antiviral properties .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to apoptosis in cancer cells .
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, similar compounds have been shown to impact the activity of kinases involved in cancer progression .
- Reversible Binding : The ability of boronic acids to form reversible bonds allows them to act as modulators in various biochemical pathways without permanently altering the target proteins .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to:
- Inhibit the proliferation of various cancer cell lines with IC50 values indicating potent activity.
- Induce apoptosis through the activation of caspases and modulation of apoptotic pathways .
Antibacterial and Antiviral Activity
The compound has also been explored for its antimicrobial properties. Studies suggest that it may possess:
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria, potentially through the inhibition of bacterial enzyme systems.
- Antiviral Activity : Inhibition of viral replication mechanisms has been observed, suggesting its potential as a therapeutic agent against viral infections .
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
Q & A
Q. What are the key synthetic routes for 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example:
- Step 1 : Introduce the hydroxymethyl group via formylation followed by reduction (e.g., NaBH₄), as seen in analogous hydroxymethyl-substituted boronic acids .
- Step 2 : Halogenation (chloro/fluoro) using directed ortho-metalation or electrophilic substitution, ensuring regioselectivity via steric/electronic control .
- Step 3 : Boronation via Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron) .
- Critical Factors : Temperature (0–6°C for stability ), solvent polarity (THF or DMF for solubility), and pH (neutral to avoid boronic acid decomposition). Purity is enhanced via recrystallization (ethanol/water mixtures) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~ 232.5 g/mol).
- FT-IR : B-O and O-H stretches (~1350 cm⁻¹ and ~3400 cm⁻¹, respectively) .
- X-ray Crystallography : If single crystals are obtained, as demonstrated for structurally related boronic acids .
Advanced Research Questions
Q. How do the chloro, fluoro, and hydroxymethyl substituents synergistically influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Chloro/Fluoro : Electron-withdrawing groups enhance electrophilicity of the boronic acid, accelerating transmetallation but risking protodeboronation. Fluorine’s ortho-directing effect can stabilize intermediates .
- Hydroxymethyl : The -CH₂OH group increases hydrophilicity, improving aqueous solubility for bioconjugation. However, it may form hydrogen bonds with catalysts, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .
- Experimental Design : Compare coupling rates with aryl halides under varying conditions (aqueous vs. anhydrous; Pd(OAc)₂ vs. PdCl₂). Monitor by HPLC .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., β-lactamases or lectins) to model boronic acid binding via B-O interactions .
- MD Simulations : Assess stability of boronate ester formation in explicit solvent (e.g., GROMACS) .
- DFT Calculations : Evaluate substituent effects on Lewis acidity (B(OH)₂ → B(OH)₃⁻ transition) using Gaussian at the B3LYP/6-31G* level .
Q. How can contradictory data on the compound’s stability under physiological pH be resolved?
- Methodological Answer :
- Controlled Stability Assays : Incubate the compound in buffers (pH 5–9) at 37°C. Monitor degradation via:
- UV-Vis Spectroscopy : Absorbance shifts at 270 nm (boronic acid → boroxine).
- ¹¹B NMR : Detect boronate ester formation .
- Mitigation Strategies : Add stabilizers (e.g., mannitol for -OH protection) or use prodrug approaches (e.g., pinacol ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
